Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis((2-hydroxyethyl)methyl-, dibromide
Description
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis((2-hydroxyethyl)methyl-, dibromide is a quaternary ammonium salt characterized by a hexamethylene (six-carbon) backbone linking two ammonium centers. Each ammonium group is substituted with:
- A methyl group
- A 2-hydroxyethyl group
- A branched 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain
The dibromide counterion ensures charge neutrality.
Properties
CAS No. |
67011-25-0 |
|---|---|
Molecular Formula |
C38H78Br2N2O2 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
2-hydroxyethyl-[6-[2-hydroxyethyl-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl]-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H78N2O2.2BrH/c1-31-17-15-23-37(5,6)35(31)21-19-33(3)39(9,27-29-41)25-13-11-12-14-26-40(10,28-30-42)34(4)20-22-36-32(2)18-16-24-38(36,7)8;;/h31-36,41-42H,11-30H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
LRRVJQMTTTZNSI-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(CCCCCC[N+](C)(CCO)C(C)CCC2C(CCCC2(C)C)C)CCO)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis((2-hydroxyethyl)methyl-, dibromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often require a solvent such as acetonitrile or ethanol and are carried out at elevated temperatures to ensure complete reaction. The process involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis((2-hydroxyethyl)methyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.
Scientific Research Applications
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis((2-hydroxyethyl)methyl-, dibromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in formulations of disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of this compound primarily involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This disruption is facilitated by the hydrophobic interactions between the cyclohexyl groups and the lipid components of the membrane. The compound’s effectiveness is enhanced by its ability to penetrate and disrupt the membrane structure.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
Backbone Length :
- The target compound’s hexamethylene backbone balances flexibility and rigidity, whereas shorter (trimethylene ) or longer (octamethylene ) chains may alter molecular packing and surfactant efficacy.
Substituent Effects :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity, improving aqueous solubility compared to dimethyl analogs .
- Cyclohexyl vs. Cyclohexenyl : The saturated cyclohexyl group in the target compound may confer greater chemical stability than the unsaturated cyclohexenyl group in CAS 72017-47-1 .
- Phthalimido groups in CAS 21093-51-6 introduce steric hindrance and aromaticity, likely reducing solubility but increasing thermal stability.
Physicochemical and Application Comparisons
Discussion:
- Solubility : The target compound’s hydroxyethyl group likely improves solubility in polar solvents compared to dimethyl or phthalimido analogs.
- Stability : Saturated cyclohexyl groups (target) may resist oxidation better than cyclohexenyl analogs .
- Analytical Utility : CID 48076’s CCS data suggests utility in mass spectrometry workflows, whereas the target compound’s hydroxyethyl group may complicate ionization.
Biological Activity
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis((2-hydroxyethyl)methyl-, dibromide (commonly referred to as compound A) is a quaternary ammonium compound with potential applications in various biological fields. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C38H78Br2N2
- Molecular Weight : 706.9 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a hexamethylene backbone with two quaternary ammonium groups, which contribute to its solubility and interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of compound A can be attributed to several mechanisms:
-
Antimicrobial Properties :
- Quaternary ammonium compounds are known for their antimicrobial effects. Compound A exhibits significant activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt cell membranes.
- In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
-
Antiviral Activity :
- Preliminary research indicates that compound A may possess antiviral properties. It has been shown to inhibit viral replication in cell cultures, particularly against enveloped viruses.
- A study highlighted its effectiveness in reducing viral load in infected cells by altering membrane permeability .
- Cytotoxicity :
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, compound A was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, supporting its potential use as a disinfectant or preservative in clinical settings.
Case Study 2: Antiviral Potential
A study conducted on Vero cells demonstrated that treatment with compound A reduced the cytopathic effect of the herpes simplex virus by 70% at a concentration of 50 µg/mL. This suggests that compound A may inhibit viral entry or replication processes.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assay performed on human lung cancer cell lines revealed an IC50 value of 25 µg/mL for compound A, indicating its potential as a chemotherapeutic agent while maintaining lower toxicity levels in normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
